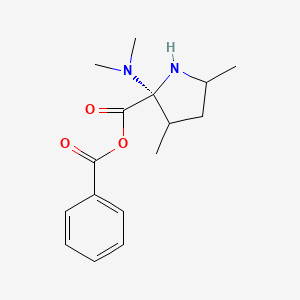![molecular formula C18H14N2O3S B12886709 2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one CAS No. 112798-17-1](/img/structure/B12886709.png)
2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone is an organic compound that features a nitrophenyl group attached to a pyrrole ring, which is further connected to a thioether and a phenylethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone typically involves the reaction of 2-nitrophenylpyrrole with a thiol compound under specific conditions. One common method involves the use of 2-nitrophenylpyrrole and 1-phenylethanone in the presence of a base such as triethylamine and a catalyst like palladium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Nitro or halogenated derivatives
Applications De Recherche Scientifique
2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in biological systems. Additionally, the thioether moiety can interact with thiol-containing enzymes, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitrophenyl isothiocyanate
- 2-Nitrophenyl 1-thio-β-D-galactopyranoside
- 1-(2-Nitrophenyl)-2-thiohydantoin
Uniqueness
2-((1-(2-Nitrophenyl)-1H-pyrrol-2-yl)thio)-1-phenylethanone is unique due to its combination of a nitrophenyl group, a pyrrole ring, and a thioether linkage. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
112798-17-1 |
|---|---|
Formule moléculaire |
C18H14N2O3S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-[1-(2-nitrophenyl)pyrrol-2-yl]sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C18H14N2O3S/c21-17(14-7-2-1-3-8-14)13-24-18-11-6-12-19(18)15-9-4-5-10-16(15)20(22)23/h1-12H,13H2 |
Clé InChI |
GEHMSKXQTFQRJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSC2=CC=CN2C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


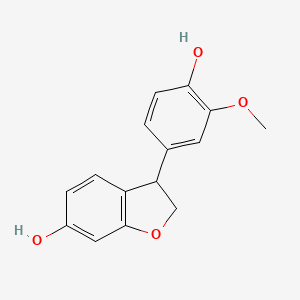

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
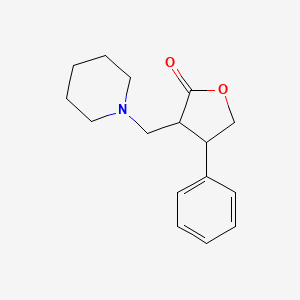
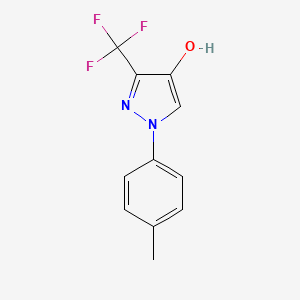
![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)
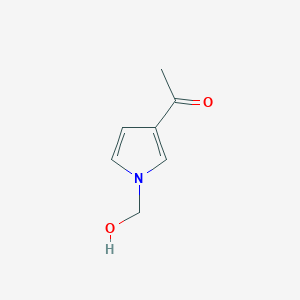
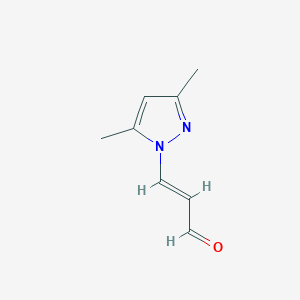
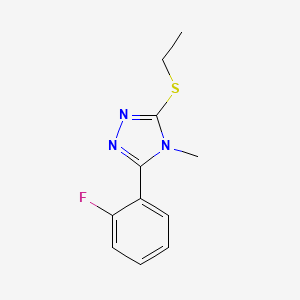
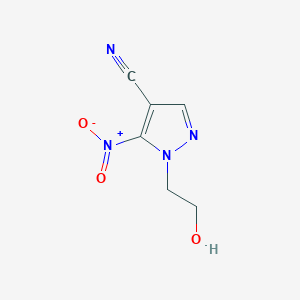
copper](/img/structure/B12886671.png)
![Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12886675.png)
